Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C₁₆H₂₂N₂O₆ It is a derivative of benzoic acid and features a nitro group, a carbamoyl group, and a butoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate typically involves the esterification of 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The carbamoyl group can participate in nucleophilic addition reactions with nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Nucleophilic Addition: Amines, organic solvents.
Major Products Formed
Reduction: 3-[(3-butoxypropyl)carbamoyl]-5-aminobenzoate.
Hydrolysis: 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoic acid.
Nucleophilic Addition: Various substituted carbamoyl derivatives.
Scientific Research Applications
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The butoxypropyl chain can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-[(3-butoxypropyl)carbamoyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 3-[(3-butoxypropyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a nitro group, carbamoyl group, and butoxypropyl chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(3-butoxypropylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-3-4-7-24-8-5-6-17-15(19)12-9-13(16(20)23-2)11-14(10-12)18(21)22/h9-11H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLMDPHNZKOIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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